Product packaging for Iodohippuric acid I-123(Cat. No.:CAS No. 54378-29-9)

Iodohippuric acid I-123

Cat. No.: B12808590
CAS No.: 54378-29-9
M. Wt: 301.07 g/mol
InChI Key: CORFWQGVBFFZHF-YWNMBFHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodohippuric acid I-123, also known as I-123 OIH or Iodine-123 labeled ortho-iodohippurate, is a radiopharmaceutical compound central to advanced renal function research . Its primary research application is the determination of effective renal plasma flow (ERPF), as it is eliminated from the body predominantly via tubular secretion in the kidneys . Studies have shown that I-123 OIH has a high clearance rate, with one study finding approximately 85% of the administered compound appearing in the urine within 30 minutes of intravenous injection in subjects with normal renal function . The key value of this compound for diagnostic imaging lies in the properties of the Iodine-123 radioisotope. With a physical half-life of approximately 13 hours and a gamma emission of 159 keV, it is well-suited for high-resolution gamma camera imaging . This combination allows for the production of high-quality functional images of the kidneys while keeping the radiation burden manageable, a significant improvement over older isotopes . The mechanism of action involves its rapid extraction from the blood by the kidneys. Following intravenous administration, the compound is efficiently secreted by the renal tubules, allowing researchers to non-invasively monitor renal uptake, transit, and excretion, and to derive time-activity curves (renograms) . Comparative studies in animal models have confirmed that the extraction ratio and clearance values of I-123 OIH are nearly identical to those of its I-131 labeled counterpart and para-aminohippuric acid (PAH), validating its use for quantifying ERPF . For laboratory research use, this product is supplied as a ready-to-label compound or in prepared kit forms designed for consistent and reliable radiochemical purity . This product is labeled "For Research Use Only" (RUO). It is strictly for professional laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8INO3 B12808590 Iodohippuric acid I-123 CAS No. 54378-29-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54378-29-9

Molecular Formula

C9H8INO3

Molecular Weight

301.07 g/mol

IUPAC Name

2-[(2-(123I)iodanylbenzoyl)amino]acetic acid

InChI

InChI=1S/C9H8INO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)/i10-4

InChI Key

CORFWQGVBFFZHF-YWNMBFHISA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)[123I]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)I

Origin of Product

United States

Radiochemical Synthesis and Production Methodologies of Iodohippuric Acid I 123

Precursor Compounds and Starting Materials

The synthesis of Iodohippuric acid I-123 relies on specific precursor molecules that facilitate the incorporation of the radioactive iodine isotope. The choice of precursor influences the synthesis strategy, yield, and purity of the final radiopharmaceutical.

Ortho-Iodohippuric Acid and its Chemical Derivatives

Ortho-iodohippuric acid (OIH), an analog of p-aminohippuric acid, serves as a direct precursor for radiosynthesis. wikipedia.org The labeling process typically involves an isotopic exchange reaction where a non-radioactive iodine atom on the OIH molecule is replaced with the radioactive I-123 isotope. researchgate.net This method is advantageous because the biological properties of the molecule are well-established. wikipedia.org

For many years, OIH was labeled with Iodine-131 for renography studies. wikipedia.org However, the introduction of I-123 labeled OIH has significantly improved diagnostic capabilities due to its more favorable physical characteristics, such as a shorter half-life (13.2 hours) and lower gamma emission energy (159 keV), which are ideal for gamma camera imaging. wikipedia.orgradiacode.com The development of kit preparations, which contain the necessary non-radioactive ingredients, has simplified the on-site formulation of I-123 OIH. nih.goviaea.orgnih.goviaea.org These kits often provide a stable, ready-to-use formulation for quick and efficient labeling. nih.goviaea.org Ortho-iodohippuric acid has also been noted for its role as a stabilizer in certain radiopharmaceutical compositions, helping to prevent deiodination through its properties as a radical scavenger. google.com

Related Iodinated Precursors, including Iodobenzoic Acid

An alternative to direct isotopic exchange is a multi-step synthesis that often begins with simpler iodinated precursors like iodobenzoic acid. In this approach, m-iodobenzoic acid can be used as a starting material. smolecule.comiaea.org The synthesis pathway may involve the conversion of m-iodobenzoic acid to m-iodobenzoyl chloride, which is then reacted with glycine (B1666218) in a Schotten-Baumann reaction to form m-iodohippuric acid. smolecule.com The final step is the isotopic labeling with I-123. smolecule.com

Another strategy involves the synthesis of N-succinimidyl-3-iodobenzoate (SIB) from 3-iodobenzoic acid. iaea.org This "prosthetic group" can then be coupled to other molecules. Research has also explored the synthesis of precursors like N-succinimidyl-3-(tri-n-butylstannyl) benzoate (B1203000) (ATE) from m-bromobenzoic acid, which can then be radioiodinated. iaea.org The metabolism of other I-123 labeled compounds can sometimes result in the formation of p-iodobenzoic acid, which is then conjugated with glycine to form p-iodohippuric acid as a metabolic end product. snmjournals.org

Table 1: Key Precursor Compounds for this compound Synthesis

Compound Name Role in Synthesis Common Synthesis Route
Ortho-Iodohippuric Acid (OIH) Direct precursor for isotopic exchange labeling. wikipedia.orgresearchgate.net Synthesized from non-radioactive iodine, used in kit preparations. nih.govnih.gov
m-Iodobenzoic Acid Starting material for multi-step synthesis. smolecule.comiaea.org Converted to an acyl chloride, then reacted with glycine. smolecule.com
N-succinimidyl-3-iodobenzoate (SIB) Prosthetic group for coupling. iaea.org Synthesized from 3-iodobenzoic acid. iaea.org
p-Iodobenzoic Acid Metabolic precursor. snmjournals.org Formed from the oxidative degradation of other iodinated compounds. snmjournals.org

Isotope Production of Iodine-123 for Radiotracer Synthesis

Iodine-123 is a cyclotron-produced radioisotope. radiacode.comnews-medical.netwikipedia.org Its production method is critical as it directly impacts the purity and, consequently, the quality of the final radiopharmaceutical product. The expense and limited availability associated with its cyclotron production are notable factors. wikipedia.org

Cyclotron Production Routes and Associated Byproducts

Iodine-123 is most commonly produced in a cyclotron by irradiating specific targets with protons. news-medical.netwikipedia.org There are two main production strategies: direct and indirect.

Direct Production: This method involves the proton bombardment of enriched tellurium targets, most commonly Tellurium-124 (¹²⁴Te). osti.govsnmjournals.org The nuclear reaction is typically ¹²⁴Te(p,2n)¹²³I. osti.gov While effective, this route often produces isotopic impurities, most notably Iodine-124 (I-124), which has a longer half-life and higher energy emissions. snmjournals.orgnasa.gov

Indirect Production: This is the preferred route for producing high-purity I-123. nasa.goviaea.org It involves the proton irradiation of Xenon-124 gas. radiacode.comwikipedia.orgosti.gov The primary nuclear reaction is ¹²⁴Xe(p,pn)¹²³Xe or ¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe. The resulting Xenon-123 (¹²³Xe), which is a gas with a 2.1-hour half-life, is separated from the target and allowed to decay into I-123. news-medical.netwikipedia.orgnasa.gov This physical separation of the precursor isotope from the target material before it decays allows for the production of I-123 with very high radionuclidic purity. nasa.govakjournals.com Another indirect reaction, ¹²⁷I(p,5n)¹²³Xe, can be used but requires a higher energy cyclotron (greater than 55 MeV). osti.govakjournals.com

Table 2: Cyclotron Production Reactions for Iodine-123

Production Route Target Material Nuclear Reaction Key Byproducts/Contaminants Notes
Direct Enriched Tellurium-124 (¹²⁴Te) ¹²⁴Te(p,2n)¹²³I Iodine-124 (I-124), Iodine-121 (I-121) snmjournals.org Difficult to separate I-124 from the final product. nasa.gov
Indirect Enriched Xenon-124 (¹²⁴Xe) ¹²⁴Xe(p,pn)¹²³Xe → ¹²³I Minimal isotopic iodine contaminants. osti.govnasa.gov Produces high-purity I-123. nasa.goviaea.orgakjournals.com
Indirect (High Energy) Natural Iodine (¹²⁷I) ¹²⁷I(p,5n)¹²³Xe → ¹²³I Iodine-125 (from ¹²⁵Xe decay) akjournals.com Requires cyclotron energy >55 MeV. osti.gov

Radiopurity Considerations in Isotope Generation

The radiopurity of the I-123 solution is of paramount importance for the synthesis of radiopharmaceuticals. The presence of isotopic contaminants, such as I-124, can increase the radiation dose to the patient and degrade image quality. nasa.gov

The indirect production method via the ¹²³Xe precursor is superior in achieving high radiopurity because the gaseous ¹²³Xe can be easily and effectively separated from the solid or liquid target material and any non-volatile byproducts. nasa.gov The isolated ¹²³Xe then decays to I-123, resulting in a product that is essentially free of other iodine radioisotopes. nasa.govakjournals.com This "no-carrier-added" I-123 is of high specific activity and is chemically stable, making it ideal for labeling sensitive biomolecules. snmjournals.orgakjournals.com For instance, I-123 produced at Crocker Nuclear Laboratory is reported to have a radionuclidic purity greater than 99.5%. akjournals.com

Radiosynthesis Strategies for Iodine-123 Labeling of Iodohippuric Acid

The final step in producing the radiopharmaceutical is the chemical attachment of the I-123 atom to the hippuric acid backbone. The goal is to achieve a high labeling efficiency and high radiochemical purity in a short amount of time. nih.govnih.gov

The most common method is isotopic exchange on the o-iodohippuric acid precursor, often facilitated by a kit preparation. nih.goviaea.orgnih.gov This exchange is typically performed by heating a vial containing o-iodohippuric acid and the I-123 iodide solution. iaea.org Research has shown that the inclusion of a copper salt, such as CuSO₄·5H₂O, can act as a catalyst, leading to promising results in achieving high labeling efficiency. nih.gov Variables such as pH, reaction temperature, and time are optimized to ensure a high yield of the desired product. nih.gov Following the reaction, the radiochemical purity is verified, often using techniques like paper chromatography or high-performance liquid chromatography (HPLC), to ensure that the final product is greater than 95% pure. nih.govresearchgate.net

Alternatively, synthesis can proceed from a labeled intermediate. For example, p-[¹²³I]iodobenzoic acid can be synthesized and then conjugated to form the final product. researchgate.net Regardless of the specific pathway, the resulting I-123 iodohippurate is purified to remove any unreacted I-123 or chemical impurities before it is suitable for clinical use. researchgate.net

Isotopic Exchange Reactions

Isotopic exchange represents a common strategy for radiolabeling, where a stable iodine atom on the precursor molecule is swapped with a radioactive iodine isotope. iaea.org This method's efficiency can be influenced by factors such as temperature, solvent, and the presence of catalysts.

The melt exchange technique is a straightforward method for the radioiodination of o-iodohippuric acid. tennessee.edu This process involves heating the non-radioactive o-iodohippuric acid until it melts, and then introducing the radioactive iodine-123, typically as sodium iodide (Na¹²³I). tennessee.edugoogle.com The molten state of the organic compound facilitates the isotopic exchange. tennessee.edu For this method to be effective, the compound must be thermally stable at its melting point and capable of dissolving the inorganic radioiodide. tennessee.edu

Research has demonstrated high labeling efficiencies using this approach. For instance, a labeling efficiency of 95-100% can be achieved by heating a mixture of ethanolic o-iodohippuric acid and aqueous sodium iodide-123 at 170°C for 30 minutes. karger.com Another study describes a kit-like procedure where the decay of ¹²³Xe to ¹²³I and the subsequent melt exchange occur in the same ampoule by heating for 15 minutes at 180°C, resulting in a 95% transfer of ¹²³I activity to the hippuran molecule. akjournals.com The labeling yields for m-iodohippuric acid using a melt exchange method have been reported to be in the range of 98% to 99.9%. google.com The pH of the reaction mixture is a critical parameter; a pH below approximately 5 is necessary to achieve quantitative labeling yields. iaea.org

Table 1: Parameters of the Melt Exchange Methodology for I-123 Labeling

Parameter Value Source
Reaction Temperature 170°C - 180°C karger.comakjournals.com
Reaction Time 15 - 30 minutes karger.comakjournals.com
Labeling Efficiency 95% - 100% karger.comakjournals.com
Optimal pH < 5 iaea.org

Isotopic exchange can also be performed in a solution. This method involves heating the compound with radioactive iodide in a suitable solvent, which can include water or buffer solutions. iaea.org The choice of solvent is critical; for example, using pivalic acid as an exchange medium for o-iodohippuric acid has proven to be highly successful. umich.edu

The efficiency of solution-based methods can be significantly enhanced by the presence of catalysts. Studies have shown that while uncatalyzed exchange reactions of o-iodohippuric acid resulted in yields ranging from 2% to 57%, the addition of copper sulfate (B86663) (CuSO₄) as a catalyst can increase the radiochemical yield to 98%. umich.edu The optimization of reaction variables such as pH, the mass of CuSO₄, and reaction temperature is crucial for achieving high labeling efficiency and radiochemical purity. nih.gov

Directed Radioiodination Techniques

Directed radioiodination methods offer an alternative to isotopic exchange, involving the direct attachment of radioiodine to a precursor molecule that does not initially contain iodine. These techniques are classified based on the nature of the iodinating species.

Electrophilic iodination involves the reaction of an electron-rich aromatic ring with an electrophilic radioiodine species (e.g., I⁺). researchgate.net This is achieved by oxidizing radioiodide (I⁻) using an oxidizing agent. researchgate.net The generated electrophilic species, such as HOI or H₂O⁺I, then reacts with the aromatic precursor. researchgate.net A common oxidizing agent used for this purpose is Chloramine-T. researchgate.net This method is particularly suitable for molecules that possess an activated aromatic ring, such as a phenol (B47542) or aniline (B41778) derivative. While versatile, care must be taken as the oxidative conditions can potentially damage sensitive molecules. researchgate.net

Nucleophilic radioiodination methods are also widely used, particularly the copper-assisted nucleophilic exchange of a non-radioactive halogen, such as bromine, with radioiodine. researchgate.net The Cu(I)-assisted method is well-established for producing various I-123 labeled radiopharmaceuticals. researchgate.netresearchgate.net This technique can be applied to non-isotopic exchange reactions, such as replacing a bromine atom with ¹²³I (*I/Br). researchgate.net

The process involves the use of a precursor like m-bromohippuric acid and a copper(I) salt, such as copper(I) chloride, as a catalyst. The copper(I) facilitates the nucleophilic substitution of the bromide with radioiodide. This method has proven reliable for both small-scale laboratory preparations and larger-scale manufacturing processes. researchgate.net

Development of "Kit" Labeling Procedures for Research Accessibility and Standardization

To simplify the preparation of this compound and ensure consistency, "kit" formulations have been developed. osti.govsemanticscholar.org These kits contain all the necessary non-radioactive ingredients, pre-packaged in a sterile, ready-to-use format. nih.gov The user only needs to add the radioactive sodium iodide (Na¹²³I) solution to initiate the labeling reaction, which is often facilitated by simple heating. iaea.org

For example, a kit for preparing ¹²³I-iodohippuran may consist of a vial containing o-iodohippuric acid and a second vial with a buffer solution. iaea.org The labeling is achieved by adding the radioiodide and heating the vial in boiling water. iaea.org Such kits have been shown to produce the final radiopharmaceutical with high radiochemical purity (greater than 95%). nih.gov The development of freeze-dried kits has further improved their stability and shelf-life, allowing for storage for up to 9 months. nih.gov These kits are crucial for making the radiopharmaceutical readily available for routine clinical and research use, ensuring standardized quality and simplifying the preparation process. osti.goviaea.org

Optimization of Radiochemical Yield and Reaction Parameters in Synthesis

The efficient synthesis of this compound hinges on the careful control of several reaction parameters. These include the pH of the reaction medium, the concentration of catalysts, and the temperature and duration of the reaction. nih.govnih.gov

Influence of pH on Labeling Efficiency

The pH of the reaction medium significantly impacts the labeling efficiency of this compound. Research indicates that the optimal pH for the radioiodination process is approximately 7. iaea.orgiaea.org Deviations from this neutral pH, either to more acidic or more alkaline conditions, result in a reduced labeling efficiency. iaea.orgiaea.org For instance, in a high-performance liquid chromatography (h.p.l.c.) method developed for the separation of iodohippuric acid, an eluent adjusted to pH 4.0 was found to be optimal for separating the desired compound from impurities like iodide and iodobenzoic acid. researcher.life

Impact of Catalyst Concentration (e.g., Copper Sulfate)

Catalysts play a crucial role in enhancing the radiochemical yield and reducing the reaction time, which is particularly important when working with short-lived isotopes like Iodine-123. iaea.org Copper sulfate (CuSO₄) has been identified as a key catalyst in the synthesis of this compound. nih.govscispace.comumich.edu The presence of copper sulfate not only accelerates the isotopic exchange reaction but also allows the reaction to proceed at a lower temperature, giving a high yield. iaea.org Furthermore, it helps to control the formation and labeling of o-iodobenzoic acid, a potential impurity. iaea.org The Cu(I)-assisted nucleophilic exchange is a well-established method for preparing various I-123 labeled radiopharmaceuticals, including Hippuran. nih.gov Studies have shown that a method incorporating CuSO₄·5H₂O as a catalyst provides promising results for a simple, one-step kit preparation of I-123-iodo-hippuric acid with high labeling efficiency and radiochemical purity. nih.gov

Catalyst SystemKey AdvantagesReference
Copper Sulfate (CuSO₄) Accelerates reaction, allows for lower reaction temperatures, high yields, controls impurity formation. nih.goviaea.org
Cu(I) with reducing agents Enables fast kit preparation with >99% radiochemical yield. nih.gov

Effects of Reaction Temperature and Duration on Synthesis

The temperature and duration of the synthesis reaction are critical parameters that must be optimized to achieve high radiochemical yields. Isotopic exchange reactions, a common method for radioiodination, often require thermal energy to overcome the activation energy barrier. iaea.org The rate of the reaction is dependent on the rupture of the carbon-iodine bond, which is influenced by temperature. iaea.org

One method involves heating the compound with radioiodide in a suitable solvent or in a melt. iaea.orgiaea.org For example, successful radioiodination of o-iodohippuric acid has been achieved with a 98% radiochemical yield in the presence of copper sulfate. scispace.comumich.edu Another approach utilizes a melt of pivalic acid as the exchange medium, which has also proven to be successful. scispace.comumich.edu

A fast kit preparation method based on nucleophilic exchange in the presence of Cu(I) achieves a radiochemical yield greater than 99% at 100°C within 10-30 minutes. nih.gov In contrast, another method describes labeling by heating for 30 minutes in boiling water (100°C). iaea.org The use of a melt of inactive m-iodohippuric acid with carrier-free radioactive sodium iodide is effective at temperatures between 156°C and 170°C, with an optimal range of 160°C to 162°C. google.com

MethodTemperatureDurationRadiochemical YieldReference
Nucleophilic Exchange with Cu(I)100°C10-30 min>99% nih.gov
Isotopic Exchange in Boiling Water100°C30 min97.7% - 98.7% iaea.org
Isotopic Exchange in Melt156°C - 170°CNot specified98% - 99.9% google.com
Isotope Exchange in Pivalic Acid Melt155°C1 hour55-99% scispace.com

Analytical and Quality Control Research of Iodohippuric Acid I 123

Methodologies for Radiochemical Purity Assessment

The radiochemical purity of Iodohippuric acid I-123 is a critical quality attribute, and several chromatographic techniques are utilized for its accurate determination.

High-Performance Liquid Chromatography (HPLC) with Integrated Radioactivity Detection

High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector is a powerful and widely used method for assessing the radiochemical purity of this compound. researcher.lifenih.gov This technique offers high resolution and rapid analysis times, which are particularly advantageous when working with short-lived radionuclides like Iodine-123. oup.com

Reversed-phase HPLC is a common approach for separating Iodohippuric acid ([¹²³I]IHA) from its primary radiochemical impurities, namely free radioiodide (¹²³I⁻) and radioiodinated o-iodobenzoic acid ([¹²³I]IBA). researcher.lifeoup.com The separation is typically achieved on a C11 column with a mobile phase consisting of a mixture of water, methanol (B129727), and glacial acetic acid. uspbpep.com The pH of the eluent can be adjusted to optimize the separation of the compounds. researcher.life For instance, an eluent of methanol and 0.1 M acetic acid adjusted to pH 4.0 has been shown to provide optimal separation. oup.com

A typical HPLC analysis involves injecting a small volume of the this compound injection onto the column and monitoring the eluate with both a UV detector (commonly at 265 nm) and a radioactivity detector. uspbpep.com The retention time of the main peak corresponding to this compound is compared to that of a standard reference material. uspbpep.com The radiochemical purity is calculated by determining the percentage of the total radioactivity that corresponds to the this compound peak. uspbpep.com The United States Pharmacopeia (USP) specifies that the radioactivity under the o-iodohippuric acid I-123 peak should not be less than 97.0% of the total area of all observed peaks. uspbpep.com

Interactive Data Table: HPLC Method Comparison

ParameterMethod 1Method 2
Column Reversed-phase C188-mm × 10-cm, packing L11
Mobile Phase Methanol: 0.1 M Acetic Acid (30:70), pH 4.0Water:Methanol:Glacial Acetic Acid (75:25:1)
Detector UV (254 nm) & RadioactivityUV (265 nm) & Radioactivity
Analysis Time ~4 minutesNot specified
Mean Radiochemical Purity 99.1% (± 0.2 s.e.)≥ 97.0%

Thin Layer Chromatography (TLC) for Radiochemical Purity Determination

Thin Layer Chromatography (TLC) is another established method for determining the radiochemical purity of this compound. iaea.orgrichtlijnendatabase.nl While generally considered less rapid than HPLC, TLC is a simple and cost-effective technique that provides good separation of Iodohippuric acid from its impurities. researchgate.net

In a typical TLC procedure, a small spot of the this compound solution is applied to a TLC plate, often silica (B1680970) gel GF254. richtlijnendatabase.nl The plate is then developed in a suitable mobile phase. A commonly used mobile phase is a mixture of n-butanol, glacial acetic acid, and water. richtlijnendatabase.nlgoogle.com After development, the distribution of radioactivity on the plate is determined using a TLC scanner or by autoradiography. richtlijnendatabase.nlcutm.ac.in

The retention factor (Rf) values are used to identify the different components. For example, in one system, m-iodohippuric acid has an Rf of 0.57, while m-iodobenzoic acid and iodide ions have Rf values of 0.72 and 0.35, respectively. google.com The European Pharmacopoeia outlines a TLC method where the limits for impurities are defined: ≤2% for free ¹²³I-iodide and ≤2% for 2-iodobenzoic acid. richtlijnendatabase.nl

Studies have compared HPLC and TLC methods, with one study finding a mean radiochemical purity of 99.1% by HPLC and 98.3% by TLC for the same preparations. researcher.life This difference was found to be statistically significant, suggesting that HPLC may offer a more accurate assessment. researcher.life

Advanced Radiochromatographic Control Techniques

Research continues to explore more efficient and precise methods for the quality control of radiopharmaceuticals. For this compound, this includes the refinement of existing chromatographic techniques and the exploration of novel approaches. The use of different stationary phases in paper chromatography, such as Whatman-31ET paper, has been investigated to achieve more efficient separations and reduce development times compared to traditional paper chromatography methods. researchgate.net

Furthermore, the integration of highly sensitive radioactivity detectors with chromatographic systems allows for the detection of even minute quantities of radiochemical impurities. snmjournals.org These advanced systems are crucial for ensuring that the final product meets the stringent purity requirements for clinical use.

Characterization and Quantification of Radiochemical Impurities

The primary radiochemical impurities in this compound preparations are free radioiodide and radioiodinated benzoic acid derivatives. researcher.lifeoup.com Accurate identification and quantification of these impurities are essential components of quality control.

Identification and Measurement of Free Radioiodide

Free radioiodide (¹²³I⁻) is a common impurity in this compound preparations, resulting from incomplete labeling or decomposition of the product. oup.comsnmjournals.org Its presence is undesirable as it can lead to unnecessary radiation exposure to the patient's thyroid gland. snmjournals.org

Both HPLC and TLC methods are effective in separating and quantifying free radioiodide. researcher.liferichtlijnendatabase.nl In HPLC, free iodide typically elutes very early in the chromatogram due to its high polarity. oup.com In TLC, it remains at or near the origin (Rf ≈ 0) in many solvent systems. richtlijnendatabase.nl The European Pharmacopoeia sets a limit of ≤2% for free ¹²³I-iodide impurity. richtlijnendatabase.nl

Interactive Data Table: Radiochemical Impurity Limits

ImpurityMethodLimitSource
Free Radioiodide (¹²³I⁻)TLC≤ 2%European Pharmacopoeia richtlijnendatabase.nl
2-Iodobenzoic AcidTLC≤ 2%European Pharmacopoeia richtlijnendatabase.nl
Total ImpuritiesHPLC≤ 3%USP uspbpep.com

Detection and Analysis of Iodobenzoic Acid and Related Contaminants

Radioiodinated benzoic acid, specifically o-iodobenzoic acid ([¹²³I]IBA), is another significant impurity that can be present in this compound injections. oup.com This impurity can arise from the labeling of o-iodobenzoic acid present as a contaminant in the starting material or from the decomposition of the this compound itself. oup.com

HPLC provides excellent resolution for separating Iodohippuric acid from iodobenzoic acid. researcher.life In reversed-phase systems, iodobenzoic acid, being more lipophilic than iodohippuric acid, will have a longer retention time. oup.com TLC can also effectively separate these compounds, with iodobenzoic acid typically having a different Rf value than iodohippuric acid. google.com For example, using a mobile phase of n-butanol:glacial acetic acid:water, m-iodobenzoic acid has an Rf of 0.72, while m-iodohippuric acid has an Rf of 0.57. google.com The European Pharmacopoeia specifies a limit of ≤2% for 2-iodobenzoic acid. richtlijnendatabase.nl

Research into Unidentified Radiochemical Impurities in Prepared Batches

Quality control of commercially available ¹²³I-iodohippuric acid has revealed the presence of various radiochemical impurities. snmjournals.orgnih.gov Studies utilizing thin-layer chromatography (TLC) and high-pressure liquid chromatography (HPLC) have been instrumental in identifying and quantifying these impurities. iaea.orgnih.gov

Commonly identified impurities include:

Free radioiodide (¹²³I⁻): This is a primary impurity resulting from both the manufacturing process and subsequent decomposition. snmjournals.org

Labeled o-iodobenzoic acid: This impurity often originates from the starting material, o-iodohippuric acid, used in the labeling process. snmjournals.orgnih.gov

Unknown radiochemical impurity: Several studies have reported an unidentified impurity. snmjournals.orgnih.gov One study using TLC noted an impurity with an Rf value of 0.25, which was tentatively identified as glycyl hippuran in a prior investigation. snmjournals.org

The presence and quantity of these impurities can vary significantly between different manufacturers and even between different batches from the same manufacturer. snmjournals.orgnih.gov For instance, one comparative study found that the amount of free iodide in commercial hippuran preparations ranged from 0-0.6% in one product to 0.8-4.6% in another. snmjournals.org The European Pharmacopoeia sets limits for these impurities, with ¹²³I-iodine and 2-iodobenzoic acid each not to exceed 2% of the total radioactivity. richtlijnendatabase.nl

Table 1: Common Radiochemical Impurities in this compound Preparations

Impurity Typical Origin Analytical Method(s)
Free Radioiodide (¹²³I⁻) Manufacturing residue, Radiolytic decomposition TLC, HPLC
Labeled o-iodobenzoic acid Impurity in starting material TLC, HPLC
Unidentified Impurity (e.g., possibly glycyl hippuran) Side reaction during synthesis or decomposition TLC

In Vitro Radiopharmaceutical Stability Studies

The stability of this compound is a critical factor for its clinical efficacy. In vitro studies are essential to understand its degradation pathways and to develop strategies to maintain its radiochemical integrity.

Deiodination, the cleavage of the carbon-iodine bond, is a primary degradation pathway for ¹²³I-iodohippuric acid. google.com The generally accepted mechanism for in vitro deiodination is the radiolysis of the radiopharmaceutical in its aqueous solution. google.com This process involves the decomposition of the molecule due to the energy deposited by the radioactive decay of ¹²³I. scispace.com The decomposition reaction is also influenced by the radioactivity concentration of the solution. google.com In aqueous solutions, the iodine atom can be exchanged for a hydroxyl group. google.com

Studies have shown that the stability of radioiodinated compounds is dependent on the nature of the carbon-iodine bond. Aromatic carbon-iodine bonds, as found in iodohippuric acid, are generally more stable than aliphatic ones. researchgate.net

To mitigate deiodination and other degradation processes, stabilizers are often added to the radiopharmaceutical formulation. google.com The addition of non-radioactive o-iodohippuric acid (OIH) has been investigated as a stabilizer against the deiodination of ¹²³I-radiopharmaceuticals. researchgate.netcore.ac.uk This approach works on the principle of isotopic exchange, where the excess of non-radioactive OIH competes with the radiolabeled molecules for degradation pathways.

Ascorbic acid and gentisic acid are other examples of classical radical scavengers used to stabilize radiopharmaceuticals against radiolysis. google.com These agents work by neutralizing free radicals formed during the radiolytic decomposition of water, thereby preventing them from attacking the radiolabeled compound. scispace.com For instance, a trace amount of o-iodohippuric acid (1 mg/mL of diluent) was added to prevent deiodination of another radiopharmaceutical, ¹²³I-R91150, during autoclaving and transportation. snmjournals.org

Assessing the stability of ¹²³I-iodohippuric acid in environments that mimic physiological conditions is crucial. After intravenous administration, approximately 70% of the compound reversibly binds to plasma proteins, and about 30% is loosely bound to erythrocytes. richtlijnendatabase.nl

Studies on other radioiodinated compounds provide insights into the potential behavior of ¹²³I-iodohippuric acid. For instance, in studies with ¹²³I-R91150, no signs of metabolite decomposition were observed when stored in blood or urine. snmjournals.orgsnmjournals.org After administration of iofetamine, which is metabolized to p-iodohippuric acid, this end product is excreted through the kidneys into the urine. snmjournals.orgscience.gov In the case of ¹²³I-iobenguane, metabolic breakdown products recovered in urine included radioiodinated meta-iodohippuric acid. medicines.org.uk These findings suggest that the hippuric acid moiety contributes to the stability and renal excretion of these compounds.

Preclinical Pharmacokinetic and Biodistribution Research of Iodohippuric Acid I 123 in Animal Models

Investigational Animal Models and Experimental Design for Tracer Studies

Preclinical evaluation of radiopharmaceuticals like Iodohippuric acid I-123 relies on various animal models to predict their behavior in humans. These studies are crucial for establishing the pharmacokinetic profile, including distribution and clearance, before clinical trials.

Dogs are frequently used in renal function studies due to their physiological similarities to humans, making them a valuable model for evaluating renal tracers. ugent.beresearchgate.net In studies involving this compound, canine models have been instrumental in determining its efficacy as a renal imaging agent. nih.gov

Experimental designs in canine studies often involve the surgical preparation of the animals to allow for precise measurements. nih.gov For instance, to compare the renal clearance and extraction of I-123 ortho-iodohippurate (OIH) with other substances like I-131 OIH and p-aminohippuric acid (PAH), researchers have utilized a surgically prepared dog model. nih.gov This involves placing catheters for the infusion of the tracer and for drawing blood samples to measure plasma concentrations over time. snmjournals.org Urine is also collected to determine the excretion rate. snmjournals.org Such studies have demonstrated that I-123 OIH can effectively estimate renal plasma flow, yielding high-quality images. nih.gov

In some experimental setups, anesthesia is administered, and vital signs are stabilized before the injection of the radiotracer. snmjournals.org A priming dose of I-123 OIH is often given, followed by a continuous infusion to maintain a steady plasma concentration. snmjournals.org Blood and urine samples are then collected at specific intervals to calculate clearance rates. snmjournals.org These rigorous experimental designs in canine models have provided foundational data on the renal handling of this compound.

Rodent models, including rats, mice, and rabbits, are widely used in the preclinical assessment of radiopharmaceuticals due to their cost-effectiveness, availability, and the possibility of using larger sample sizes. labome.comnih.govoup.com These models are particularly valuable for studying the biodistribution and clearance kinetics of tracers like this compound. researcher.life

Studies in rats have been conducted to compare the pharmacokinetic properties of new renal radiotracers with I-131 OIH, a compound with similar characteristics to I-123 OIH. snmjournals.org These experiments often involve injecting the tracer and then analyzing its concentration in various organs and tissues at different time points. mdpi.com For example, biodistribution studies in rats with ligated renal pedicles have been used to assess the specificity of renal excretion and the extent of hepatobiliary elimination under conditions of renal failure. snmjournals.org

Mice are also commonly used to examine the biodistribution of radioiodinated compounds. mdpi.comresearchgate.net In these studies, the tracer is administered, and at selected time points post-injection, the animals are dissected. The radioactivity in major organs and tissues is then measured using a gamma counter to determine the percentage of the injected dose per gram of tissue (%ID/g). mdpi.com This provides a detailed map of where the tracer accumulates in the body.

Rabbits have also been utilized in biodistribution studies of various radiolabeled complexes. iaea.org Similar to studies in rats and mice, these experiments involve administering the radiotracer and subsequently assessing its distribution in different organs.

The administration of radiotracers in preclinical studies is a critical step that must be performed with precision to ensure accurate and reproducible results. The most common route of administration for this compound and similar radiopharmaceuticals in animal models is intravenous injection. snmjournals.orgwikipedia.orgfda.gov

In canine studies, catheters are typically placed in veins, often in the forelegs, for the administration of the tracer. snmjournals.org This allows for a controlled and rapid delivery of the compound into the bloodstream. A bolus injection may be followed by a continuous infusion to maintain stable plasma levels for clearance studies. snmjournals.org

For rodent models, intravenous injections are also standard. In rats and mice, the tail vein is a common site for injection. mdpi.comnih.gov This route ensures that the tracer is distributed systemically, allowing for the evaluation of its uptake in various organs. Depending on the specific experimental goals, other routes like intraperitoneal injections have been used for some compounds, although this is less common for renal function studies. oup.com

The volume and concentration of the injected tracer are carefully controlled and often adjusted based on the animal's body weight. fda.gov Aseptic techniques and radiation shielding are employed during administration to ensure the safety of both the animal and the researchers. gehealthcare.com Following the injection, a saline flush may be used to ensure the full dose has been delivered. fda.gov

Distribution Kinetics in Animal Organ Systems

The study of distribution kinetics reveals how this compound moves through and is taken up by different organ systems in animal models. This is fundamental to understanding its function as a renal imaging agent.

This compound is characterized by its rapid uptake and excretion by the kidneys, which is the basis for its use in renal function studies. wikipedia.orgradiopaedia.orgrichtlijnendatabase.nl In animal models, after intravenous administration, the compound is quickly cleared from the blood and concentrated in the kidneys. researchgate.netwikipedia.org

Studies in dogs have shown that the extraction ratio of I-123 OIH is high, indicating efficient removal from the blood by the kidneys. nih.gov The majority of the injected dose is excreted through a combination of glomerular filtration (approximately 20%) and tubular secretion (up to 80%). ugent.berichtlijnendatabase.nl This dual mechanism of excretion contributes to its high renal clearance. In animals with normal renal function, a significant portion of the administered dose can be found in the urine within 30 minutes of injection. wikipedia.org

The peak renal uptake of I-123 iodohippurate in preclinical models typically occurs within a few minutes after intravenous administration. richtlijnendatabase.nl This rapid uptake allows for dynamic imaging of renal function. The subsequent decline in radioactivity in the kidneys reflects the excretion of the tracer into the bladder. science.gov

The following table summarizes the renal clearance and extraction parameters of I-123 OIH compared to I-131 OIH and PAH in a canine model.

Table 1: Comparison of Renal Clearance and Extraction Ratios in a Canine Model

Compound Extraction Ratio Clearance (cc/min/kg)
I-123 OIH 0.65 -
I-131 OIH 0.67 -
PAH - -

Data sourced from a study in a surgically prepared dog model. nih.gov

While the primary route of elimination for this compound is through the kidneys, a small fraction of the tracer may be distributed to other organs and eliminated via alternative pathways. richtlijnendatabase.nl Under normal physiological conditions in animal models, extra-renal distribution is minimal. snmjournals.org

However, in cases of severe renal impairment, the hepatobiliary system can become a more significant route of excretion. richtlijnendatabase.nl Studies in rat models of renal failure, created by ligating the renal pedicles, have demonstrated increased activity in the liver and intestines for I-131 OIH, which has similar properties to I-123 OIH. snmjournals.org This suggests that when renal function is compromised, the liver plays a compensatory role in clearing the tracer from the body. Even in these models, the hepatobiliary excretion is generally less than that observed for other renal imaging agents. snmjournals.org

Biodistribution studies in mice have also shown some uptake of radioiodinated compounds in organs such as the liver. mdpi.com The table below shows the biodistribution of a radioiodinated compound in a mouse model, illustrating the relative uptake in different organs.

Table 2: Biodistribution of a Radioiodinated Compound in Mice (%ID/g)

Organ 0.5 h post-injection
Blood -
Tumor -
Liver High
Kidney High
Stomach High

Data from a study with 131I-Sgc8-P in mice bearing HCT116 tumor xenografts. mdpi.com

It is important to note that some radioiodinated compounds can undergo deiodination, leading to the release of free radioiodide, which can be taken up by the thyroid gland. snmjournals.orgsnmjournals.org To prevent this, blocking agents are sometimes administered before the tracer. snmjournals.org

Plasma Protein Binding Characteristics and Cellular Transport Interactions

This compound, also known as ortho-iodohippurate (OIH), demonstrates significant, though reversible, binding to plasma proteins. In preclinical animal models, this binding has been a key area of investigation to understand its pharmacokinetic profile. Approximately 70% of the compound binds reversibly with plasma proteins. richtlijnendatabase.nl An additional 30% of sodium hippurate is loosely bound to erythrocytes. richtlijnendatabase.nl This characteristic influences its distribution and subsequent clearance from the body.

The interaction of this compound with cellular transport mechanisms is fundamental to its primary application in renal imaging. The compound readily crosses cell membranes, a critical step for its efficient renal excretion. richtlijnendatabase.nlrichtlijnendatabase.nl Probenecid (B1678239) has been shown to decrease the kidney uptake of 123I-iodohippurate, indicating an interaction with organic anion transporters in the renal tubules. richtlijnendatabase.nl This interaction is crucial for its active tubular secretion.

Preclinical studies in Sprague-Dawley rats with a similar compound, para-[18F]-fluorohippurate, showed that at 5 minutes post-injection, 45.3% of the radioactivity was bound to plasma protein and 16.5% to erythrocytes. nih.gov The plasma clearance in these rats was significantly reduced by the administration of probenecid, further supporting the role of renal tubular secretion in the excretion of hippurate derivatives. nih.gov

Metabolic Pathways and Metabolite Identification of this compound

The stability of the carbon-iodine bond in this compound is a critical factor for its use as a radiopharmaceutical. In vivo deiodination, the enzymatic or chemical cleavage of iodine from the molecule, can lead to the uptake of free radioiodide by the thyroid and other tissues, potentially confounding imaging results and increasing the radiation dose to non-target organs. nih.gov

Research has focused on designing radioiodinated compounds with high stability against in vivo deiodination. acs.org The use of a m-iodobenzoyl moiety in related compounds has been shown to stabilize the iodine against this process. acs.org Preclinical studies in rats and dogs with o-Iodobenzamide, a related compound, have demonstrated its resistance to in vivo deiodination for several hours. akjournals.com This suggests that the aromatic placement of the iodine atom in this compound contributes to its metabolic stability.

The analysis of preclinical samples, such as urine and plasma, is essential to identify and quantify any radiometabolites of this compound. The primary radiometabolites of concern are free radioiodide and iodobenzoic acid. richtlijnendatabase.nlrichtlijnendatabase.nl Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are common analytical techniques used for this purpose. richtlijnendatabase.nlacs.org

In preclinical studies involving similar radioiodinated compounds, urine analysis has been performed to characterize the excreted radioactivity. For instance, after the administration of a radioiodinated antibody conjugate designed to release m-iodohippuric acid, RP-HPLC and TLC analyses of murine urine confirmed that the majority of the excreted radioactivity corresponded to m-iodohippuric acid. acs.org This indicates that the hippurate moiety remains largely intact during renal transit and excretion.

In the context of other radioiodinated agents like Iobenguane I-123, metabolites such as m-iodohippuric acid (MIHA) and free radioiodide have been identified in urine, though they typically account for a small percentage of the administered dose. fda.gov

The primary metabolic consideration for this compound is its potential for deiodination. nih.gov However, other metabolic transformations, such as conjugation or deamination, are also theoretically possible. Preclinical research aims to elucidate these pathways to fully understand the compound's in vivo fate.

For this compound, its rapid and efficient renal excretion limits extensive metabolic transformation. richtlijnendatabase.nlrichtlijnendatabase.nl The molecule is designed to be a metabolically stable tracer for renal function. In studies with related compounds, where an ester bond was introduced as a cleavable linkage, the intended metabolic pathway was the release of m-iodohippuric acid in the liver. nih.govmdpi.com This strategy highlights how metabolic pathways can be intentionally designed into radiopharmaceuticals. However, for this compound itself, the focus remains on its stability and resistance to metabolism.

Renal Clearance Mechanisms and Dynamics in Preclinical Investigations

The renal clearance of this compound is characterized by a combination of glomerular filtration and active tubular secretion, with the latter being the predominant mechanism. richtlijnendatabase.nlrichtlijnendatabase.nlwikipedia.org This dual-clearance pathway results in a high renal extraction efficiency, making it an excellent agent for measuring effective renal plasma flow (ERPF). ugent.benih.gov

Preclinical studies in animal models, such as dogs, have been instrumental in quantifying the relative contributions of these two processes. It is widely reported that approximately 80% of this compound is cleared via tubular secretion, while the remaining 20% is eliminated through glomerular filtration. richtlijnendatabase.nlrichtlijnendatabase.nlresearchgate.net This high extraction ratio is comparable to that of p-aminohippuric acid (PAH), the gold standard for ERPF measurement. nih.gov

In a comparative study using a dog model, the extraction ratio for OIH(I-123) was found to be 0.65, which was 0.86 that of PAH. nih.gov These findings in animal models have been crucial for validating the use of this compound for the estimation of ERPF in clinical settings. The rapid uptake and excretion by the kidneys, with maximum renal accumulation occurring within 2-5 minutes post-injection in normally functioning kidneys, is a direct consequence of this efficient clearance mechanism. richtlijnendatabase.nlrichtlijnendatabase.nl

Determination of Effective Renal Plasma Flow (ERPF) in Animal Models

This compound (¹²³I-OIH) is a key radiopharmaceutical for evaluating effective renal plasma flow (ERPF) in preclinical animal models. nih.govncats.io Its utility stems from its rapid excretion by the kidneys, primarily through tubular secretion (approximately 80%) and glomerular filtration (about 20%). richtlijnendatabase.nlnucmed-guide.app This high extraction efficiency makes it a suitable surrogate for para-aminohippuric acid (PAH), the gold standard for ERPF measurement. ugent.beplos.orgnih.gov

In various animal models, the clearance of ¹²³I-OIH from the plasma is measured to determine ERPF. For instance, in rabbits, the plasma clearance of ¹²³I-ortho-iodohippurate has been established as a reliable method for ERPF evaluation. nih.gov Studies in dogs have reported a mean ERPF of 7.0 ml/min/kg when determined with ¹³¹I-OIH, a chemically similar compound. ugent.be In cats, the mean ERPF was found to be 8.7 ml/min/kg using the same tracer. ugent.be Another study in healthy cats reported an average ERPF of 10.12 ml/min/kg. ugent.be These studies underscore the utility of radioiodinated hippuran compounds in determining ERPF across different animal species.

The pharmacokinetic profile of ¹²³I-OIH is characterized by rapid renal uptake, typically peaking within 2-5 minutes after intravenous administration. richtlijnendatabase.nl Approximately 70% of the compound binds reversibly to plasma proteins. richtlijnendatabase.nl The initial distribution volumes of ¹²³I-ortho-iodohippurate and non-radioactive I-127 ortho-iodohippurate in rabbits were found to be virtually identical, confirming their chemical equivalence in biological systems. nih.gov

ERPF Values in Animal Models Using Radioiodinated Hippuran

Animal Model Tracer Mean ERPF (ml/min/kg)
Dogs ¹³¹I-OIH 7.0 (± 3.3)
Cats ¹³¹I-OIH 8.7 (± 4.5)
Healthy Cats ¹³¹I-OIH 10.12 (± 3.76)

Comparative Studies with Reference Compounds (e.g., Para-Aminohippuric Acid - PAH) in Animal Research

The chemical characteristics of ortho-iodohippurate (OIH) are very similar to those of para-aminohippuric acid (PAH), the reference standard for measuring ERPF. ugent.be However, determining PAH concentrations is technically demanding. ugent.be Consequently, radiolabeled OIH, such as ¹²³I-OIH, serves as a practical and reliable alternative in animal research. ugent.beplos.orgnih.gov

Studies have demonstrated a strong correlation between the ERPF values obtained with ¹²³I-OIH and those obtained with PAH. ugent.be While the renal extraction of PAH is nearly complete in a single pass through the kidneys, the extraction rate of OIH is also very high, reaching up to approximately 95%. ugent.be This high first-pass extraction rate is a critical feature that makes ¹²³I-OIH a suitable substitute for PAH. nucmed-guide.app

In rabbits, a direct comparison between the plasma clearance of ¹²³I-ortho-iodohippurate and stable I-127 ortho-iodohippurate showed no significant difference, further validating the use of iodohippurate compounds for ERPF studies. nih.gov The plasma clearance for I-127 ortho-iodohippurate was 11.15 mL/min/kg (± 1.44), while for ¹²³I-ortho-iodohippurate it was 10.49 mL/min/kg (± 1.41). nih.gov

Influence of Pharmacological Agents on Renal Handling in Preclinical Models (e.g., ACE inhibitors, Probenecid, Diuretics, Cyclosporine)

The renal handling of ¹²³I-OIH can be influenced by various pharmacological agents, providing insights into its transport mechanisms and potential drug interactions.

ACE inhibitors: Angiotensin-converting enzyme (ACE) inhibitors, which are known to modify renal hemodynamics, can affect the renal handling of ¹²³I-OIH. richtlijnendatabase.nlmsdvetmanual.com By inhibiting the production of angiotensin II, ACE inhibitors cause vasodilation, which can alter renal blood flow and, consequently, the clearance of ¹²³I-OIH. msdvetmanual.comnih.gov Studies in animals have shown that ACE inhibitors can augment the levels of certain peptides, partly by decreasing their metabolism, which may indirectly influence renal function. nih.gov

Probenecid: Probenecid is a classic inhibitor of organic anion transport in the renal tubules. annualreviews.org It has been shown to decrease the kidney uptake of ¹²³I-iodohippurate. richtlijnendatabase.nl In rabbits, probenecid significantly inhibited the renal tubular secretion of another anionic compound, demonstrating its effect on this transport pathway. nih.govnih.gov This inhibitory effect confirms that ¹²³I-OIH is actively secreted by the renal tubules, a key aspect of its high renal extraction. osti.gov

Diuretics: Diuretics, which modify renal hemodynamics, can also impact the excretion of ¹²³I-OIH. richtlijnendatabase.nl Their primary action on water and electrolyte balance can alter renal plasma flow and tubular function, thereby affecting the kinetics of ¹²³I-OIH.

Effects of Pharmacological Agents on ¹²³I-OIH Renal Handling

Agent Effect on ¹²³I-OIH Renal Handling Mechanism of Action
ACE inhibitors Alters renal clearance Modifies renal hemodynamics through vasodilation. richtlijnendatabase.nlmsdvetmanual.com
Probenecid Decreases kidney uptake and excretion Inhibits organic anion transporters in renal tubules. richtlijnendatabase.nlosti.gov
Diuretics Modifies excretion Alters renal plasma flow and tubular function. richtlijnendatabase.nl

| Cyclosporine | May reduce extraction fraction | Induces renal vasoconstriction and hypoperfusion. richtlijnendatabase.nlnih.gov |

Investigation of Renal Transport Mechanisms (e.g., Organic Anion Transporters - OATs) in Animal Cells and Tissues

The renal excretion of ¹²³I-OIH is predominantly mediated by organic anion transporters (OATs) located in the proximal tubules of the kidney. nucmed-guide.appphysiology.org These transporters are responsible for the active secretion of a wide range of organic anions from the blood into the tubular fluid. physiology.org

The interaction of iodohippuric acid with OATs has been a subject of investigation. It is understood that the carbonylglycine side chain of hippuric acid is important for recognition by these tubular transport proteins. iaea.org Probenecid's ability to inhibit ¹²³I-OIH uptake is strong evidence for the involvement of OATs in its transport. richtlijnendatabase.nlannualreviews.orgresearchgate.net

Studies on various organic anions have helped to elucidate the role of different OAT family members. For example, OAT1, expressed on the basolateral membrane of proximal tubule cells, is a key transporter for p-aminohippurate (B12120003) (PAH), a compound structurally and functionally similar to OIH. physiology.orgresearchgate.netrevmed.ch The transport of these anions is often coupled with the exchange of dicarboxylates. physiology.org

Research on Imaging Principles and Methodological Advancement with Iodohippuric Acid I 123

Principles of Scintigraphic Detection with Iodine-123

The utility of Iodohippuric Acid I-123 in diagnostic imaging is fundamentally linked to the physical properties of the Iodine-123 radionuclide. Its decay characteristics and the subsequent interaction of its emissions with detectors are central to forming high-quality scintigraphic images.

Gamma Emission Characteristics and Detector Response in Experimental Imaging

Iodine-123 decays by electron capture to tellurium-123, with a physical half-life of approximately 13.2 to 13.3 hours. wikipedia.orgradiopaedia.orgisosolutions.com This decay process results in the emission of gamma rays with a principal photon energy of 159 keV. wikipedia.orgradiopaedia.org This energy level is considered ideal for imaging with conventional gamma cameras, which most commonly utilize sodium iodide (NaI) crystal detectors. wikipedia.org The 159 keV photons have sufficient energy to penetrate tissues and reach the detector, while being low enough to be effectively absorbed by the NaI crystal, leading to a strong signal.

The detector's response to these gamma emissions is a critical factor in image quality. The energy of the I-123 photon is well-matched to the properties of NaI detectors, resulting in a high photon flux and a counting rate that is approximately 20 times greater than that of Iodine-131 for the same administered dose. wikipedia.org This high counting efficiency contributes to clearer images with better statistical quality. In experimental imaging, the gamma camera's energy window is centered at 159 keV to selectively detect these primary photons and reject scattered radiation, which can degrade image contrast. radiopaedia.org

Table 1: Key Gamma Emission Characteristics of Iodine-123

PropertyValueReference
Principal Photon Energy159 keV wikipedia.orgradiopaedia.org
Abundance of 159 keV Photon83% stanford.edu
Half-life~13.2 - 13.3 hours wikipedia.orgradiopaedia.orgisosolutions.com
Decay ModeElectron Capture wikipedia.orgradiopaedia.org

Spatial Resolution and Photon Yield Considerations in Preclinical Imaging

In the context of preclinical imaging, which often involves small animal models, achieving high spatial resolution is paramount to visualize fine anatomical details. The spatial resolution of an imaging system is its ability to distinguish between two closely spaced points. For I-123 imaging, this is influenced by several factors, including the intrinsic resolution of the detector, the collimator design, and the energy of the emitted photons.

The 159 keV photon energy of I-123 allows for the use of low-energy high-resolution (LEHR) collimators. researchgate.net These collimators have thinner septa (the lead walls between the holes) compared to medium- or high-energy collimators, which permits a greater number of holes in a given area, leading to improved resolution. researchgate.net Studies comparing different iodine isotopes have shown that I-123, when used with a LEHR collimator and appropriate scatter correction, can provide superior image quality compared to I-131. researchgate.net

The photon yield, or the number of detectable photons emitted per unit of activity, is another crucial consideration. I-123 boasts a high photon flux, which is advantageous for preclinical studies where the administered radiotracer dose may be limited. wikipedia.org A higher photon yield allows for shorter acquisition times or improved image quality for a given scan duration, which is particularly important in dynamic studies. The combination of favorable gamma energy, high photon yield, and suitability for high-resolution collimation makes I-123 a valuable tool for preclinical research requiring detailed anatomical and functional information.

Preclinical Imaging Protocols and Instrumentation

The translation of this compound from a research tool to a clinical diagnostic agent has been heavily reliant on extensive preclinical evaluation in animal models. These studies have been instrumental in establishing imaging protocols and validating the utility of various imaging systems.

Dynamic Renal Scintigraphy Applications in Animal Models

Dynamic renal scintigraphy with this compound is a cornerstone of preclinical renal function assessment. This technique involves the continuous acquisition of images immediately following the intravenous administration of the radiotracer, allowing for the visualization and quantification of renal uptake and excretion over time.

In animal models, this method provides a non-invasive means to obtain a comprehensive renal morphofunctional study. iaea.org Researchers can derive sequential scintigrams of the excretory tract and generate renal functional curves, also known as renograms. iaea.orgnih.gov These curves depict the rate of radiotracer accumulation in the kidneys and its subsequent clearance into the bladder. Analysis of these curves allows for the determination of key functional parameters, providing insights into renal perfusion, tubular function, and the presence of obstructions. nih.govontosight.ai For instance, studies in animal models of obstructive nephropathy have utilized I-123 ortho-iodohippurate to assess pre- and post-operative renal function, demonstrating the technique's ability to predict functional recovery. nih.gov

Utilization of Gamma Camera and SPECT Imaging Systems for Animal Studies

Standard gamma cameras are widely used for planar scintigraphy in animal studies with this compound. wikipedia.orgisosolutions.com These systems, equipped with appropriate collimators, can effectively capture the 159 keV gamma emissions. wikipedia.org For more detailed three-dimensional information, Single-Photon Emission Computed Tomography (SPECT) is employed. wikipedia.orgisosolutions.com SPECT imaging involves rotating the gamma camera detector(s) around the animal to acquire a series of planar images from different angles. These projections are then reconstructed to create cross-sectional images of the radiotracer distribution.

The development of dedicated preclinical SPECT systems with high-resolution collimators and detectors has significantly enhanced the quality of animal imaging studies. Some modern systems utilize cadmium zinc telluride (CZT) detectors, which offer improved energy and spatial resolution compared to traditional NaI detectors. nih.gov These advanced systems can provide sharper images with a better signal-to-noise ratio, enabling more precise localization and quantification of this compound uptake in the small kidneys of animal models. nih.gov

Development of Quantitative Image Analysis Methods for Preclinical Data

A critical aspect of preclinical imaging with this compound is the development and application of robust quantitative analysis methods. The goal is to extract objective and reproducible data from the images to accurately assess renal function.

A primary technique involves the drawing of regions of interest (ROIs) over the kidneys and sometimes the heart or bladder on the dynamic scintigraphic images. accscience.com From these ROIs, time-activity curves (TACs) are generated, which plot the amount of radioactivity in the region over time. accscience.com Various kinetic parameters can be derived from these TACs, such as the time to peak activity (Tmax) and the half-time of excretion (T1/2). accscience.commdpi.com

Researchers are continually working to refine these methods. This includes the development of more sophisticated mathematical models to fit the TACs, which can provide a more accurate representation of the underlying physiological processes. accscience.com The accuracy of these quantitative methods is highly dependent on the correct delineation of ROIs and appropriate background subtraction. accscience.com The validation of these quantitative techniques in animal models is crucial before their application in clinical settings.

Ex Vivo and In Vitro Imaging Correlation Studies

To validate and complement in vivo imaging findings, ex vivo and in vitro studies are essential. These methodologies provide a more detailed understanding of the radiotracer's behavior at the tissue and cellular levels.

Autoradiography for Detailed Tissue Distribution Analysis

Autoradiography is a high-resolution imaging technique that allows for the visualization of the distribution of a radiolabeled substance within a tissue slice. In preclinical research, after the administration of this compound to an animal model, the kidneys can be excised, sectioned, and placed in contact with a photographic emulsion or a phosphor imaging plate. The radiation emitted by the I-123 exposes the film or plate, creating a detailed map of the tracer's distribution within the renal cortex, medulla, and collecting system.

This technique is invaluable for correlating the macroscopic images obtained from in vivo gamma camera imaging with the microscopic reality of tracer localization. It can confirm that the tracer's accumulation is indeed within the renal tubules, consistent with its primary mechanism of active tubular secretion. Furthermore, in models of kidney disease, autoradiography can reveal heterogeneous tracer distribution, highlighting areas of focal pathology that may not be fully resolved with in vivo imaging.

Applications of Micro-Scintigraphy Techniques in Research

Micro-scintigraphy, also known as small-animal SPECT (Single-Photon Emission Computed Tomography), allows for high-resolution in vivo imaging in small laboratory animals, such as mice and rats. This technology has been instrumental in advancing our understanding of renal pathophysiology in a research setting.

The use of this compound in conjunction with micro-scintigraphy enables researchers to perform dynamic and quantitative assessments of renal function in animal models of various kidney diseases. The high photon flux of I-123 compared to I-131 results in superior image quality, allowing for more precise delineation of renal structures and more accurate quantification of renal uptake and excretion. nih.govosti.gov This is particularly advantageous for longitudinal studies, where the same animal can be imaged multiple times to monitor disease progression or response to therapy.

Comparative Evaluation with Other Preclinical Renal Tracers

The selection of a renal tracer in preclinical research often depends on the specific research question being addressed. This compound is frequently compared with technetium-99m (Tc-99m) labeled agents, which are also widely used in renal imaging.

Comparison with Technetium-99m Labeled Agents (e.g., MAG3, DTPA, DMSA) in Animal Research

Technetium-99m labeled agents such as MAG3 (Mercaptoacetyltriglycine), DTPA (Diethylenetriaminepentaacetic acid), and DMSA (Dimercaptosuccinic acid) are common comparators for this compound.

I-123 OIH vs. Tc-99m MAG3: Both I-123 OIH and Tc-99m MAG3 are excreted primarily by tubular secretion and are used to measure ERPF. However, studies in both animals and humans have shown that the plasma clearance of Tc-99m MAG3 is lower than that of I-123 OIH. iaea.orgnih.gov The clearance ratio of MAG3 to OIH is approximately 0.47 to 0.68. nih.govresearchgate.net Despite this, Tc-99m MAG3 often produces superior image quality due to the favorable imaging characteristics of Tc-99m. researchgate.netnih.gov In comparative studies, while the renal handling is not identical, the clearance of Tc-99m MAG3 correlates well with that of I-123 OIH. nih.gov

I-123 OIH vs. Tc-99m DTPA: Tc-99m DTPA is primarily cleared by glomerular filtration and is therefore used to measure the glomerular filtration rate (GFR), not ERPF. A direct comparison of their primary function is therefore not appropriate. However, both can be used to assess differential renal function, and studies have shown good correlation between the two for this purpose. who.int

I-123 OIH vs. Tc-99m DMSA: Tc-99m DMSA is a renal cortical imaging agent that binds to the tubules and has a very slow clearance. It is used to visualize the renal parenchyma and identify cortical defects. In contrast, I-123 OIH is a dynamic agent used to assess renal blood flow and tubular function. Therefore, they serve different diagnostic purposes in research. Tc-99m DMSA is considered the gold standard for calculating differential renal function, against which dynamic agents are often compared. who.int

Interactive Data Table: Comparison of Renal Tracers in Animal Research

FeatureThis compoundTc-99m MAG3Tc-99m DTPATc-99m DMSA
Primary Excretion Tubular SecretionTubular SecretionGlomerular FiltrationCortical Binding
Primary Measurement Effective Renal Plasma FlowEffective Renal Plasma FlowGlomerular Filtration RateRenal Cortical Mass
Image Quality Good to ExcellentExcellentGoodExcellent (Static)
Plasma Clearance HighModerate to HighModerateVery Low
Availability Cyclotron-produced, less availableGenerator-produced, widely availableGenerator-produced, widely availableGenerator-produced, widely available

Advantages of this compound for Addressing Specific Research Questions

Despite the widespread use of Tc-99m labeled agents, this compound offers distinct advantages for certain research applications.

Gold Standard for ERPF Measurement: I-123 OIH is considered the radiopharmaceutical equivalent to p-aminohippuric acid (PAH), the gold standard for measuring ERPF. nih.gov Its extraction ratio and clearance values are higher than those of Tc-99m MAG3, making it a more accurate tracer for the precise quantification of renal plasma flow. researchgate.netnih.gov This is crucial in studies where subtle changes in renal hemodynamics are being investigated.

Favorable Imaging Characteristics over I-131 OIH: Historically, OIH was labeled with I-131. The transition to I-123 provided significant benefits, including a shorter half-life (13.2 hours vs. 8 days for I-131) and a more optimal gamma energy (159 keV vs. 364 keV for I-131). wikipedia.orgwikipedia.org This results in higher quality images and a lower radiation dose to the subject, which is particularly important in longitudinal preclinical studies. nih.govosti.gov

Dual Isotope Studies: The distinct gamma energy of I-123 allows for simultaneous imaging with other radionuclides, such as Tc-99m, enabling the investigation of multiple physiological processes at once. This can be a powerful tool in complex research models.

Future Directions in Research and Development of Iodohippuric Acid I 123

Exploration of Novel Radiosynthetic Routes and Automation for Production

The production of ¹²³I-iodohippuric acid traditionally involves the isotopic exchange labeling of o-iodohippuric acid. iaea.org Current research is aimed at developing more efficient, rapid, and automated radiosynthetic methods to ensure high radiochemical purity and yield, which is crucial given the 13.2-hour half-life of ¹²³I. nih.govgoogleapis.com

Novel Radiosynthetic Routes: Investigators are exploring various labeling methods to simplify the preparation into a one-step kit. nih.gov One promising approach involves the use of a copper sulfate (B86663) (CuSO₄·5H₂O) catalyst. nih.gov Detailed studies have optimized variables such as pH, catalyst mass, reaction volume, temperature, and time to maximize labeling efficiency. nih.gov This has led to the development of kits that can be stored for extended periods, both in liquid and freeze-dried forms, and have shown consistent clinical performance. nih.gov Another method involves labeling m-iodohippuric acid in a molten state with carrier-free radioiodine in the form of sodium iodide, achieving high labeling yields of 98 to 99.9%. google.com

Automation: The trend towards automation in radiopharmaceutical production is driven by the need for radiation safety, consistency, and compliance with Good Manufacturing Practices (GMP). Automated synthesizers can perform the entire process of production, isolation, and purification in a short time, which is critical for short-lived isotopes like ¹²³I. researchgate.net Automation minimizes manual intervention, thereby reducing radiation exposure to personnel and ensuring the final product is sterile, pyrogen-free, and possesses high chemical and radiochemical purity. researchgate.net

Development of Advanced Analytical Techniques for Radiotracer Characterization and Quality Control

Ensuring the radiochemical purity of ¹²³I-iodohippuric acid is paramount for accurate diagnostic results and patient safety. Advanced analytical techniques are continuously being developed and refined for this purpose.

Chromatographic Methods: High-Pressure Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a highly sensitive method for assessing the radiochemical purity of radioiodinated hippurates. nih.govthieme-connect.de It can effectively separate the desired compound from impurities like free iodide. nih.gov Thin-Layer Chromatography (TLC) is also a standard method for quality control, used to identify and quantify impurities. richtlijnendatabase.nl

Efficient Quality Control Systems: Research has focused on optimizing chromatography systems for faster and more efficient quality control. For instance, studies have explored different combinations of stationary phases (like various Whatman papers) and mobile phases to reduce the developing time for radiochemical purity tests of radioiodinated hippuran. researchgate.net One study identified a system using Whatman-31ET paper that significantly shortened the analysis time while maintaining accuracy. researchgate.net

Analytical TechniquePurposeKey Findings
Reversed-Phase HPLC Assessment of radiochemical purityHigh sensitivity for detecting free iodide and other impurities. nih.govthieme-connect.de
Thin-Layer Chromatography (TLC) Identification and quantification of impuritiesA standard and reliable method for quality control. richtlijnendatabase.nl
Optimized Paper Chromatography Efficient and rapid radiochemical purity testingUse of Whatman-31ET paper can significantly reduce analysis time. researchgate.net

Elucidation of Molecular Mechanisms of Renal Transport at the Cellular and Subcellular Level

Understanding the precise mechanisms by which ¹²³I-iodohippuric acid is transported in the kidney is crucial for interpreting imaging results and for the development of new renal radiotracers. After intravenous administration, ¹²³I-iodohippuric acid is rapidly excreted by the kidneys, with maximum renal uptake occurring within 2-5 minutes. richtlijnendatabase.nl

Transport Pathways: Renal excretion of iodohippuric acid occurs through both glomerular filtration (approximately 20%) and active tubular secretion (approximately 80%). richtlijnendatabase.nl The active secretion is handled by the organic anion transport (OAT) systems in the proximal tubules. unm.edu Research continues to investigate these transport pathways at a molecular level to understand how various physiological and pathological conditions affect them.

Factors Influencing Transport: Several factors can influence the renal transport of ¹²³I-iodohippuric acid. Probenecid (B1678239) is known to decrease its kidney uptake. richtlijnendatabase.nl Drugs that modify renal hemodynamics, such as dopamine, diuretics, and ACE inhibitors, can also alter its transport. richtlijnendatabase.nl Furthermore, certain drugs like iodinated contrast agents and cisplatin (B142131) can induce tubulopathies, reducing the extraction fraction of the radiotracer. richtlijnendatabase.nl

Preclinical Studies on Novel Iodinated Hippuric Acid Derivatives with Modified Pharmacokinetic Profiles

To improve upon existing renal imaging agents, researchers are synthesizing and evaluating novel iodinated hippuric acid derivatives with modified pharmacokinetic properties. The goal is to develop tracers with even faster renal clearance, lower protein binding, or enhanced stability.

Structure-Activity Relationships: Studies have investigated the pharmacokinetics of various iodinated organic acids, including derivatives of benzoic, phenylacetic, and hippuric acids, in animal models. researchgate.net These studies aim to establish relationships between the molecular structure of these compounds and their pharmacokinetic parameters, such as plasma clearance and volume of distribution. researchgate.net For instance, research has shown that total plasma clearance is predominantly dependent on the molecular structure. researchgate.net

Linker Technology: To reduce the renal uptake of radiolabeled antibodies and peptides, which can be a limiting factor in targeted radionuclide therapy, researchers have developed cleavable linkers. mdpi.com One approach involves using derivatives of radioiodinated meta-iodohippuric acid combined with a linker like glycyl-lysine. mdpi.com These linkers are designed to be cleaved by enzymes on the proximal tubular brush border, releasing a radioactive metabolite that is rapidly excreted in the urine, thereby reducing radiation dose to the kidneys. mdpi.comresearcher.life

Derivative/ConceptPurposeOutcome
Iodinated Benzoic, Phenylacetic, and Hippuric Acid Derivatives Investigate structure-pharmacokinetic relationships. researchgate.netTotal plasma clearance is mainly determined by molecular structure. researchgate.net
Radioiodinated Meta-iodohippuric Acid with Cleavable Linkers Reduce renal uptake of targeted radiopharmaceuticals. mdpi.comSignificantly improved kidney-to-blood ratios in preclinical models. mdpi.com

Applications in Advanced Preclinical Disease Models for Kidney Research and Drug-Induced Renal Changes

¹²³I-iodohippuric acid and its derivatives are valuable tools in preclinical research for studying kidney diseases and the nephrotoxic effects of drugs.

Animal Models of Kidney Disease: The use of ¹²³I-iodohippuric acid in animal models allows for the non-invasive assessment of renal function. iancas.org.in Ex vivo autoradiography in animal models has demonstrated the rapid uptake of radioiodinated hippuric acid by the proximal tubule and its excretion into the tubular lumen. nih.gov These models are essential for understanding the pathophysiology of various kidney diseases and for testing the efficacy of new therapies.

Drug-Induced Nephrotoxicity: Preclinical studies utilize ¹²³I-iodohippuric acid to evaluate changes in renal function caused by nephrotoxic drugs. richtlijnendatabase.nl This allows for the early detection of kidney damage and provides a means to screen new drug candidates for potential renal toxicity.

Integration with Multimodal Preclinical Imaging Techniques (e.g., combined SPECT/CT in animal models)

The integration of single-photon emission computed tomography (SPECT) with computed tomography (CT) provides both functional and anatomical information in a single imaging session. This multimodal approach is increasingly being used in preclinical research.

SPECT/CT in Animal Models: Combined SPECT/CT imaging with ¹²³I-iodohippuric acid in animal models offers precise localization of the radiotracer within the kidneys. iancas.org.in The CT component provides high-resolution anatomical images, which can be fused with the functional data from SPECT. This allows for a more accurate assessment of radiotracer distribution in different regions of the kidney, such as the cortex and medulla. This technique has been instrumental in studies of metastatic lesions and in providing detailed dosimetry. mdpi.com

Q & A

Q. Q1. What are the standard protocols for ensuring radiochemical purity of I-123 iodohippuric acid in preclinical studies?

To validate radiochemical purity, researchers should use gamma-ray spectrometry to detect impurities (e.g., iodine-125, tellurium-121) after allowing sufficient decay time for I-122. Thin-layer chromatography (TLC) is also critical: the radioactivity under the iodohippuric acid band must exceed 97% of the total, with retention factor (RF) values within ±10% of non-radioactive controls .

Q. Q2. How do researchers design comparative studies to evaluate I-123 iodohippuric acid against other iodine-labeled tracers (e.g., I-131 or I-124)?

Key steps include:

  • Isotope selection : Prioritize I-123 for diagnostic imaging due to its optimal gamma emission (159 keV) and lack of beta radiation, minimizing patient dose.
  • Dual-energy SPECT protocols : Use energy windows centered at 159 keV for I-123 and 140 keV for Tc-99m, with scatter correction to reduce cross-talk .
  • Quantitative validation : Compare uptake ratios in target tissues (e.g., thyroid, myocardium) using region-of-interest (ROI) analysis and normalized counts .

Q. Q3. What methodologies are used to assess myocardial fatty acid metabolism using I-123-labeled compounds in ischemic models?

I-123 iodohippuric acid analogs (e.g., I-123 BMIPP) are administered intravenously, followed by SPECT imaging at 4 hours post-injection. Regions with reduced uptake indicate impaired fatty acid metabolism, correlating with ischemia. Validation requires co-registration with MRI for anatomical precision and comparison to perfusion agents like FDG-PET to confirm metabolic shifts .

Advanced Research Questions

Q. Q4. How can researchers resolve discrepancies in I-123 iodohippuric acid uptake data between preclinical models and clinical trials?

Discrepancies often arise from differences in biodistribution or metabolic rates. Mitigation strategies include:

  • Pharmacokinetic modeling : Incorporate species-specific biological half-lives and protein-binding rates.
  • Hybrid imaging : Use SPECT/CT to correct for attenuation and partial-volume effects, improving quantitative accuracy .
  • Cross-validation : Compare results with autoradiography or microdosing studies in animal models .

Q. Q5. What advanced reconstruction algorithms minimize noise and cross-contamination in simultaneous dual-isotope SPECT imaging with I-123 iodohippuric acid?

For simultaneous Tc-99m/I-123 imaging:

  • Energy window optimization : Set non-overlapping windows (e.g., 129–149 keV for Tc-99m and 150–170 keV for I-123) to reduce scatter.
  • Iterative reconstruction : Apply ordered-subset expectation maximization (OSEM) with resolution recovery and Monte Carlo-based scatter correction .
  • Normalization : Use thyroid ROIs from I-123 images to normalize Tc-99m counts, enabling accurate subtraction for lesion localization .

Q. Q6. How can Monte Carlo simulations improve patient-specific dosimetry for I-131 therapies using pre-therapeutic I-123 imaging data?

Integrate I-123 SPECT/CT data into Monte Carlo models (e.g., GATE or MCNP) to:

  • Estimate absorbed doses : Map I-131 beta emissions to tumors and organs-at-risk using I-123 biodistribution as a surrogate.
  • Validate accuracy : Compare simulated doses with thermoluminescent dosimeter (TLD) measurements in phantoms .

Methodological Challenges and Solutions

Q. Q7. How do researchers address variability in I-123 iodohippuric acid binding affinity across tissue types?

  • In vitro assays : Perform competitive binding studies with unlabeled hippuric acid to calculate inhibition constants (Ki).
  • Dynamic SPECT : Acquire time-activity curves to derive compartmental models (e.g., two-tissue reversible) for kinetic analysis .
  • Cross-referencing : Validate against autoradiography or HPLC measurements of metabolite fractions .

Q. Q8. What quality control measures are critical for longitudinal studies using I-123 iodohippuric acid?

  • Batch consistency : Test each production batch for pH, sterility, and radionuclidic purity per pharmacopeial standards (e.g., European Pharmacopoeia) .
  • Stability monitoring : Store aliquots at -20°C and assess radiochemical purity at 24-hour intervals to detect decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.